molecular formula C12H13N B018254 N-Methyl-N-naphthylmethylamine CAS No. 14489-75-9

N-Methyl-N-naphthylmethylamine

Cat. No. B018254
CAS RN: 14489-75-9
M. Wt: 171.24 g/mol
InChI Key: MQRIUFVBEVFILS-UHFFFAOYSA-N
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Description

N-Methyl-N-naphthylmethylamine (NMN) is an organic compound belonging to the class of amines and is an important intermediate in the synthesis of many important organic compounds. NMN is also known as a methylene bridge, a structural element which links two molecules together. NMN is a highly reactive chemical and is used in a variety of chemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NMN.

Scientific Research Applications

  • Nitrate Ion Precipitation : N-substituted 1-naphthylmethylamines, including N-(4-chlorobenzyl)-1-naphthylmethylamine, have been identified as new, effective organic precipitants for nitrate ion precipitation. This offers an advantage over conventional methods (Hutton, Salam, & Stephen, 1966).

  • Synthesis and Photophysical Properties : A study developed a method for synthesizing valuable functionalized 1-naphthylamines, showing potential applications in chemistry, biology, and materials science (Su et al., 2019).

  • Surface Chemistry : Methylamine termination on gold surfaces leads to complex hydrogen bonding in molecular clusters, potentially useful in denitrogenation condensation processes (Dri et al., 2016).

  • Biologically Active Substances : A novel method for obtaining N-alkyl-(naphth-1-yl)methylamines has been proposed, showing promise for creating biologically active substances (Kazakov, 2003).

  • Synthesis of Quaternary Carbon Centers : Base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles is a method for synthesizing quaternary carbon centers in organic compounds (Sekiguchi et al., 2022).

  • Organic Photovoltaic Cells : The photoirradiation-induced p-n heterojunction in naphthylamine-based cells improves power conversion efficiency in organic photovoltaic cells (Bai et al., 2015).

  • Molecular Weight Determination : N-phenyl-2-naphthylamine can be used to accurately determine the molecular weight of positively charged copolymers, aiding in the development of polymers with specific properties (Souza et al., 2011).

  • Pharmacological Effects : Some naphthylamine derivatives, like 1, 2, 3, 4-tetrahydro-2-naphthylamine, exhibit pressor effects mediated by sympathetic neuron action (Pennefather, 1968).

  • Electron Transport in Organic Compounds : Naphthylamine-based compounds, including NPB and 2TNATA, show potential as electron transporters in organic light-emitting diodes (Tse, Kwok, & So, 2006).

  • Inorganic Stereochemistry and Asymmetric Synthesis : Orthometallated palladium (II)-amine complexes, involving naphthylamine derivatives, are effective in resolving trivalent phosphines and arsines, useful in inorganic stereochemistry and asymmetric synthesis (Wild, 1997).

Safety and Hazards

N-Methyl-1-naphthalenemethylamine is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Mechanism of Action

Target of Action

N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.

properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine
Source PubChem
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InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00162834
Record name N-Methyl-N-naphthylmethylamine
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Molecular Weight

171.24 g/mol
Source PubChem
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CAS RN

14489-75-9
Record name N-Methyl-1-naphthalenemethanamine
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Record name N-methylnaphthalene-1-methylamine
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Synthesis routes and methods I

Procedure details

17.6 g of 1-chloromethyl-naphthalene in 40 ml of absolute ethanol is added, dropwise, at 0° to 5°, to 100 ml of a 33% solution of methylamine in absolute ethanol. The mixture is allowed to stand overnight and is then evaporated. The residue is taken up in a little chloroform and washed with 100 ml of 1 N sodium hydroxide solution and with water. The organic phase is dried and evaporated to dryness. The residue is distilled at 0.01 Torr to obtain the heading compound as main fraction, b.p. 85°-87°.
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Synthesis routes and methods II

Procedure details

1.14 g (11.3 mmol), of triethylamine was mixed with a 40% methylamine-methanol solution and 5 ml of the methanol containing 2.00 g (11.3 mmol), of 1-chloromethylnaphthalene was dropped while stirring in an ice bath. After dropping, the reaction mixture was taken out of the ice bath and stirred at room temperature for 60 hours. The solvent was distilled off under reduced pressure and extracted with ether-2N hydrochloric acid. The organic extract was washed with saturated saline and dried with sodium sulfate. Then, the solvent was distilled off under reduced pressure to obtain 1.78 g (yield: 91.9%), of the target compound as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-Methyl-1-naphthalenemethylamine in antifungal research?

A1: While N-Methyl-1-naphthalenemethylamine itself isn't directly investigated for antifungal properties in the provided research, it serves as a key structural element in butenafine hydrochloride [, ]. This compound, a potent antifungal agent belonging to the benzylamine class, demonstrates significant activity against various dermatophytes, including Trichophyton mentagrophytes and Microsporum canis []. The research highlights the importance of N-Methyl-1-naphthalenemethylamine as a building block for developing effective antifungal drugs.

Q2: How does the structure of butenafine hydrochloride, containing N-Methyl-1-naphthalenemethylamine, contribute to its antifungal efficacy?

A2: The research suggests that the structure of butenafine hydrochloride, particularly the presence of N-Methyl-1-naphthalenemethylamine, plays a crucial role in its antifungal activity. While the exact mechanism of action isn't detailed in the provided abstracts, structure-activity relationship studies on similar compounds indicate that the benzylamine moiety, to which N-Methyl-1-naphthalenemethylamine contributes, is essential for their potent antifungal effects []. Additionally, butenafine hydrochloride exhibits long retention in the skin after topical application, which contributes to its efficacy against dermatophytosis [].

Q3: Is N-Methyl-1-naphthalenemethylamine used in analytical methods for other antifungal drugs?

A3: Yes, N-Methyl-1-naphthalenemethylamine is utilized as an internal standard in a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for quantifying terbinafine in human plasma []. This method, designed for bioequivalence studies, underscores the utility of N-Methyl-1-naphthalenemethylamine in analytical chemistry for accurate and reliable drug quantification.

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